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Compound of Interest

Compound Name:
Tert-butyl 3-bromo-2-

oxopropanoate

Cat. No.: B179809 Get Quote

An In-Depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Structure, Properties,

and Synthetic Utility

Introduction
Tert-butyl 3-bromo-2-oxopropanoate is a functionalized α-ketoester that serves as a valuable

and versatile building block in modern organic synthesis. Its unique molecular architecture,

featuring a reactive bromomethyl ketone adjacent to a sterically hindered tert-butyl ester,

provides a platform for a variety of chemical transformations. This guide offers an in-depth

analysis of its molecular structure, physicochemical properties, reactivity, and applications,

tailored for researchers, scientists, and professionals in drug development. The strategic

importance of this reagent lies in its ability to introduce a three-carbon keto-ester moiety,

making it a key intermediate in the synthesis of complex heterocyclic systems and other target

molecules of pharmaceutical interest.

Molecular Structure and Physicochemical
Properties
The utility of tert-butyl 3-bromo-2-oxopropanoate is intrinsically linked to its distinct structural

features and resulting chemical properties. A thorough understanding of its composition is

paramount for its effective application in synthetic chemistry.
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Structural Analysis
At its core, the molecule is a propanoate derivative featuring three key functional groups:

Tert-butyl Ester: This bulky ester group provides significant steric hindrance, which can

influence the regioselectivity of certain reactions. It is also a valuable protecting group for the

carboxylic acid, stable under basic and nucleophilic conditions but readily cleaved under

acidic conditions.[1]

α-Keto Group: The ketone at the C2 position is an electrophilic center and participates in a

wide range of classical ketone reactions. Its presence acidifies the α-proton, though in this

case, the α-carbon is substituted with a bromine atom.

Primary Bromide: The bromine atom at the C3 position is a good leaving group, making this

site highly susceptible to nucleophilic substitution. This reactive handle is often the primary

site of transformation in synthetic applications.

The combination of an electrophilic ketone and a primary bromide in a 1,2-relationship makes

this molecule a potent precursor for the construction of five- and six-membered rings.

Physicochemical Data
The following table summarizes the key physicochemical properties of tert-butyl 3-bromo-2-
oxopropanoate.
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Property Value Source(s)

CAS Number 16754-73-7 [2][3]

Molecular Formula C₇H₁₁BrO₃ [2][3]

Molecular Weight 223.06 g/mol [2][3]

Physical Form Liquid

Purity Typically ≥95% [2][3]

Storage Temperature
2-8°C or -10°C; Sealed in a dry

environment
[2]

SMILES CC(C)(C)OC(=O)C(=O)CBr [2][4]

InChI Key
FLTKVDFSOLXYOD-

UHFFFAOYSA-N
[4]

Spectroscopic Signature
While specific spectra should be obtained for each batch, the expected spectroscopic data for

tert-butyl 3-bromo-2-oxopropanoate are as follows:

¹H NMR (CDCl₃):

A singlet at approximately δ 1.5 ppm, integrating to 9H, corresponding to the magnetically

equivalent protons of the tert-butyl group.

A singlet at approximately δ 4.5 ppm, integrating to 2H, corresponding to the methylene

protons (CH₂) adjacent to the bromine atom.

¹³C NMR (CDCl₃):

A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.

A signal around δ 35 ppm for the brominated methylene carbon (CH₂Br).

A signal around δ 84 ppm for the quaternary carbon of the tert-butyl group.
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A signal around δ 160 ppm for the ester carbonyl carbon.

A signal around δ 188 ppm for the ketone carbonyl carbon.

Infrared (IR) Spectroscopy:

A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O

stretch of the ester.

Another strong C=O stretching band around 1720-1740 cm⁻¹ for the ketone.

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

A C-Br stretching absorption in the fingerprint region, typically around 500-650 cm⁻¹.

Spectroscopic data including NMR, HPLC, and LC-MS are often available from suppliers for

verification.[3][5]

Synthesis and Reactivity Profile
The synthetic utility of tert-butyl 3-bromo-2-oxopropanoate stems from its predictable and

versatile reactivity, which is governed by its constituent functional groups.

Plausible Synthetic Route
While multiple synthetic routes are possible, a common and logical approach involves the α-

bromination of a precursor β-keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). This

transformation can be achieved using standard brominating agents.
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Plausible Synthesis Workflow

Tert-butyl 2-oxopropanoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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